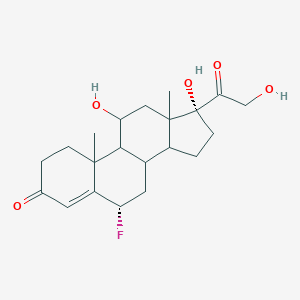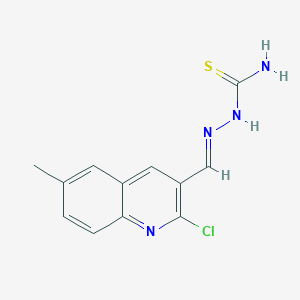
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one, also known as PAP-1, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation. PAP-1 has been shown to have a range of potential applications in various fields, including cancer research, immunology, and neurology.
Mecanismo De Acción
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one acts as a potent inhibitor of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has been shown to have a range of other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has also been shown to have immunomodulatory effects, regulating the production of cytokines and chemokines by immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one as a research tool is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition in a range of biological systems without the confounding effects of off-target effects. However, 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one's potency and specificity can also be a limitation, as it may not accurately reflect the effects of more subtle changes in NF-κB activity that occur in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one. One area of interest is the development of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new targets of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one and the elucidation of the downstream effects of NF-κB inhibition in different biological systems. Finally, there is potential for the use of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative diseases.
Métodos De Síntesis
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with phenylhydrazine to form 4-phenyl-2H-chromen-2-one. This intermediate is then reacted with 1-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of a range of cancer cells, including breast, lung, and prostate cancer cells. 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one's ability to inhibit NF-κB has been identified as a key mechanism underlying its anti-cancer effects. NF-κB is known to be involved in the regulation of cell survival and proliferation, and its overactivation has been linked to the development and progression of cancer.
Propiedades
Nombre del producto |
3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C24H16N2O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-phenyl-4-(1-phenylpyrazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C24H16N2O2/c27-24-23(17-9-3-1-4-10-17)22(20-13-7-8-14-21(20)28-24)18-15-25-26(16-18)19-11-5-2-6-12-19/h1-16H |
Clave InChI |
WRKDEEVLXMIVEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CN(N=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CN(N=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)